molecular formula C25H23NO2 B3441594 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

Cat. No. B3441594
M. Wt: 369.5 g/mol
InChI Key: NDUDSTDMIKKPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of benzo[a]phenanthridine alkaloids and has been synthesized using various methods.

Scientific Research Applications

2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been studied for its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also exert its antimicrobial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis.
Biochemical and Physiological Effects
2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may modulate the expression of various genes involved in cancer cell growth, inflammation, and angiogenesis. It may also affect the activity of various enzymes involved in bacterial cell wall synthesis and DNA replication.

Advantages and Limitations for Lab Experiments

2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in aqueous-based assays. It may also exhibit cytotoxicity at high concentrations, which may affect the interpretation of results.

Future Directions

There are several future directions for the study of 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases, should be explored. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is a synthetic derivative of benzo[a]phenanthridine alkaloids that has potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit anticancer and antimicrobial activities and has various biochemical and physiological effects. Although this compound has some limitations for lab experiments, it has several advantages and has several future directions for study.

properties

IUPAC Name

2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c1-2-28-23-15-17(12-14-22(23)27)25-20-10-6-5-9-19(20)24-18-8-4-3-7-16(18)11-13-21(24)26-25/h3-4,7-8,11-15,27H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUDSTDMIKKPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

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